2-Amino-4,5-dichlorobenzothiazole

Description

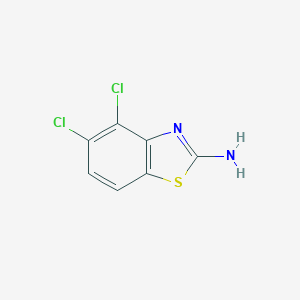

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOFXJZIUQGHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349883 | |

| Record name | 2-amino-4,5-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-71-4 | |

| Record name | 2-amino-4,5-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4,5 Dichlorobenzothiazole and Its Advanced Derivatives

Established Synthetic Pathways to Substituted 2-Aminobenzothiazoles

Reaction of Anilines with Thiocyanates and Halogenating Agents

A classical and widely employed method for the synthesis of 2-aminobenzothiazoles involves the reaction of anilines with a thiocyanate (B1210189) salt, typically potassium or ammonium (B1175870) thiocyanate, in the presence of a halogenating agent like bromine. nih.govresearchgate.netnih.gov This reaction proceeds via an electrophilic substitution mechanism where the aniline (B41778) ring is first thiocyanated, followed by an intramolecular cyclization to form the benzothiazole (B30560) ring.

For instance, the synthesis of 6-substituted 2-aminobenzothiazoles is commonly achieved by treating 4-substituted anilines with potassium thiocyanate and bromine in acetic acid. nih.govrjpbcs.com However, this method can lack regioselectivity when the para-position of the aniline is unsubstituted, often leading to a mixture of products. nih.gov The use of benzyltrimethylammonium (B79724) tribromide has been explored as a milder and more manageable brominating agent compared to molecular bromine, minimizing the formation of brominated side products. rjpbcs.com

The general scheme for this reaction is as follows:

Table 1: Examples of 2-Aminobenzothiazole (B30445) Synthesis from Anilines

| Starting Aniline | Reagents | Product | Reference |

| 4-Substituted Anilines | KSCN, Br₂, Acetic Acid | 6-Substituted-2-aminobenzothiazoles | nih.govrjpbcs.com |

| 3-Chloro-4-fluoroaniline (B193440) | KSCN, Br₂ | 2-Amino-6-fluoro-7-chlorobenzothiazole | rjpbcs.com |

| 4(5 or 6)-Substituted Anilines | NH₄SCN, Br₂ | 4(5 or 6)-Substituted-2-aminobenzothiazoles | rjpbcs.com |

| 3,4-Dichloroaniline (B118046) | NH₄SCN, N-bromosuccinimide | 2-Amino-5,6-dichlorobenzothiazole (B1582228) | google.com |

Regioselective Synthesis Strategies for Dichlorobenzothiazoles

Achieving regioselectivity in the synthesis of dichlorobenzothiazoles is a significant challenge due to the multiple possible positions for halogenation on the benzene (B151609) ring. The specific placement of chlorine atoms is critical as it profoundly influences the molecule's biological activity and chemical properties.

One approach to control regioselectivity is through the careful selection of the starting dichloroaniline. For example, the synthesis of 2-amino-5,6-dichlorobenzothiazole specifically utilizes 3,4-dichloroaniline as the precursor. google.com This directs the cyclization to yield the desired isomer.

Another strategy involves the cyclization of pre-functionalized intermediates. For instance, the reaction of 3-chloro-4-fluoroaniline with potassium thiocyanate and bromine yields 2-amino-6-fluoro-7-chlorobenzothiazole, demonstrating how the initial substitution pattern of the aniline dictates the final product structure. rjpbcs.com More advanced methods for achieving regioselectivity include acid-catalyzed cyclization reactions of specifically designed precursors, which can proceed via dehydrative and desulfurative pathways to yield the desired regioisomer. nih.govorganic-chemistry.org These methods often offer metal-free conditions and high functional group tolerance. nih.govorganic-chemistry.org

Innovative Synthetic Approaches to 2-Amino-4,5-dichlorobenzothiazole Analogues

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the preparation of 2-aminobenzothiazole derivatives. These innovative approaches aim to reduce environmental impact, improve reaction yields, and shorten reaction times.

Sustainable and Green Chemistry Protocols

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 2-aminobenzothiazoles. mdpi.comnih.govresearchgate.net These protocols prioritize the use of environmentally benign solvents, catalysts, and energy sources.

One notable green approach is the tandem reaction of isothiocyanates with 2-aminothiophenols in water. rsc.org This method is highly efficient, utilizes a green solvent, and avoids the need for catalysts or oxidants, offering a significant improvement over traditional methods that often rely on volatile organic solvents. rsc.org The use of water as a solvent has been observed to accelerate the reaction rate significantly. rsc.org

Transition metal catalysis, particularly with copper, has also been explored for the synthesis of 2-aminobenzothiazoles under green conditions. nih.gov These methods often allow for one-pot syntheses in environmentally friendly solvents like water. nih.gov

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents in the synthesis of 2-aminobenzothiazoles. ijpsr.comresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them environmentally and economically attractive. ijpsr.commdpi.com

The synthesis of 2-aminobenzothiazole derivatives has been successfully carried out using substituted phenyl thioureas in various ionic liquids, such as [BMIM][HSO₄], [BMIM][BF₄], and [BMIM][PF₆]. ijpsr.comresearchgate.net The use of ionic liquids can enhance reaction rates and yields, and the products can often be easily recovered by simple filtration. ijpsr.comresearchgate.net For instance, a one-pot synthesis of 2-amino-5,6-dichlorobenzothiazole has been developed using an acidic ionic liquid which acts as both the solvent and the catalyst. google.com This method is noted for its simple operation, high yield, and the reusability of the ionic liquid. google.com

Table 2: Ionic Liquids in the Synthesis of 2-Aminobenzothiazole Derivatives

| Ionic Liquid | Reactants | Key Advantages | Reference |

| [BMIM][HSO₄], [BMIM][BF₄], [BMIM][PF₆] | Substituted Phenyl Thiourea (B124793) | Enhanced reactivity, simple product recovery | ijpsr.comresearchgate.net |

| Acidic Ionic Liquid | 3,4-Dichloroaniline, NH₄SCN, N-bromosuccinimide | One-pot synthesis, reusable catalyst/solvent, high yield | google.com |

| [MIM]⁺[BF₄]⁻, [MIM]⁺[Cl]⁻, [MIM]⁺[NO₃]⁻ | 2-Aminobenzenethiols | Environmentally benign, high yield (especially with [MIM]⁺[BF₄]⁻) | eurekaselect.com |

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles and amines | Green catalyst, mild conditions, excellent yields | mdpi.com |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netjusst.org This technology has been successfully applied to the synthesis of various 2-aminobenzothiazole derivatives.

A notable example is the copper-catalyzed, microwave-assisted synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines. researchgate.net This method allows for the rapid production of a diverse range of 2-aminobenzothiazole derivatives in good yields. researchgate.net Another application involves the microwave-assisted synthesis of imidazolidines derived from 2-aminobenzothiazole, demonstrating the versatility of this technique for creating more complex heterocyclic systems. researchgate.net The key advantages of MAOS include a significant reduction in reaction time, often from hours to minutes, and improved product yields. jusst.orgnsf.gov

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of compound libraries, a key process in modern drug discovery. nih.gov While its application to 2-aminobenzothiazoles has been explored, specific protocols for the 4,5-dichloro derivative are less common. However, the general principles can be adapted.

A notable solid-phase approach involves the use of a resin-bound acyl-isothiocyanate which reacts with anilines to form N-acyl, N'-phenyl-thioureas. nih.govnih.gov Subsequent cyclization of these resin-bound thioureas generates the 2-aminobenzothiazole scaffold. nih.gov This scaffold can be further functionalized while still attached to the solid support before the final product is cleaved from the resin, often using hydrazine. nih.govnih.gov This traceless strategy allows for the creation of a focused library of 2-aminobenzothiazole derivatives. nih.govconsensus.app The versatility of this method lies in the ability to introduce diversity by using a variety of anilines in the initial step.

Table 1: Key Features of Solid-Phase Synthesis of 2-Aminobenzothiazoles

| Feature | Description | Reference |

| Strategy | Traceless solid-supported protocol | nih.gov |

| Key Intermediate | Resin-bound acyl-isothiocyanate | nih.govnih.gov |

| Scaffold Formation | Cyclization of N-acyl, N'-phenyl-thioureas | nih.gov |

| Cleavage | Hydrazine-mediated | nih.gov |

| Advantage | Enables rapid generation of compound libraries | nih.govconsensus.app |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step, making them highly valuable for creating diverse chemical libraries. nih.gov 2-Aminobenzothiazole is a versatile building block in such reactions. nih.govresearchgate.net

One example of an MCR involves the reaction of 2-aminobenzothiazole, an aromatic aldehyde, and a 1,3-diketone. nih.gov This three-component reaction, often catalyzed by scandium triflate under microwave irradiation, leads to the formation of annulated products bearing pharmacophore motifs. nih.gov Another MCR strategy involves the four-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic amine like piperidine (B6355638) or pyrrolidine. nih.gov This reaction yields functionalized 2-pyrrolidinones that incorporate both the benzothiazole and the cyclic amine units. nih.gov The ability to vary each of the components in these reactions allows for the generation of a wide array of structurally diverse molecules. nih.govnih.gov

Strategies for Derivatization at the 2-Amino Position of the Benzothiazole Nucleus

The 2-amino group of the benzothiazole ring is a key site for chemical modification, providing a handle for introducing further structural complexity and functionality. nih.govrsc.org The nucleophilic nature of this amino group allows it to react with a variety of electrophilic reagents.

Construction of Fused Heterocyclic Systems

The nitrogen atoms of the 2-amino group and the endocyclic nitrogen of the benzothiazole ring can both participate in reactions with bis-electrophilic reagents to construct fused heterocyclic systems. rsc.org This approach leads to the formation of complex, multi-ring structures. For instance, reaction with appropriate reagents can lead to the formation of imidazo[2,1-b]benzothiazoles or pyrimido[2,1-b]benzothiazoles. mdpi.com These fused systems often exhibit interesting biological properties and their synthesis is a significant area of research in medicinal chemistry.

Introduction of Pharmacologically Relevant Moieties

A common strategy to enhance the biological activity of the 2-aminobenzothiazole core is to introduce pharmacologically relevant moieties at the 2-amino position. nih.gov This can be achieved through various reactions, such as acylation, sulfonylation, or reaction with isocyanates and isothiocyanates. mdpi.com

For example, coupling with chloroacetyl chloride at low temperatures yields (1-chloroacetyl)-2-aminobenzothiazole. nih.govacs.org This intermediate can then be condensed with various amines or substituted piperazines to introduce these moieties, which have been shown to be important for anticancer activity. nih.govacs.org The introduction of piperazine (B1678402) derivatives, in particular, has been explored for its potential to target various cancer cell lines. nih.gov Other modifications include the synthesis of Schiff bases through condensation with different aldehydes, which can then be further reacted to create other heterocyclic systems like oxazolidinones. researchgate.net The introduction of amino acid and peptide fragments onto the benzothiazole scaffold is another area of interest, combining the features of both molecular classes. mdpi.comresearchgate.net

Table 2: Examples of Pharmacologically Relevant Moieties Introduced at the 2-Amino Position

| Moiety | Synthetic Approach | Potential Relevance | Reference |

| Substituted Piperazines | Condensation with (1-chloroacetyl)-2-aminobenzothiazole | Anticancer activity | nih.gov |

| Schiff Bases/Oxazolidinones | Condensation with aldehydes, followed by reaction with glycine | Antibacterial activity | researchgate.net |

| Amino Acids/Peptides | Solid-phase synthesis coupling | Combining properties of peptides and benzothiazoles | mdpi.comresearchgate.net |

| Sulfonamides | Reaction with sulfonyl chlorides | Various biological activities | mdpi.com |

Advanced Spectroscopic and Chromatographic Techniques for Characterization of 2 Amino 4,5 Dichlorobenzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms within the 2-Amino-4,5-dichlorobenzothiazole scaffold can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. In derivatives of 2-aminobenzothiazole (B30445), the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between 7.00 and 8.00 ppm. The chemical shifts and coupling constants are influenced by the substitution pattern on the benzene (B151609) ring. For a compound like this compound, the two remaining aromatic protons would exhibit specific splitting patterns based on their coupling. The protons of the amino group (-NH₂) usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. nih.govchemicalbook.com For instance, in related 2-aminobenzothiazole structures, the amine protons have been observed as a broad signal. chemicalbook.com

Interactive Table: Representative ¹H NMR Data for Substituted 2-Aminobenzothiazole Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Amine Protons (ppm) | Other Signals (ppm) |

|---|---|---|---|---|

| 2-Amino-4-chlorobenzothiazole (B128024) | DMSO-d6 | 7.07 - 7.47 (m, 2H) | Not specified | Not specified |

| 2-Amino-6-chlorobenzothiazole | DMSO-d6 | 7.23 - 7.78 (m, 3H) | 7.64 (s, 2H) | Not specified |

Data compiled from multiple sources. nih.govchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number and electronic environment of carbon atoms in a molecule. The spectrum of a 2-aminobenzothiazole derivative will show distinct signals for each unique carbon atom. The carbon atom at the C2 position, bonded to both the nitrogen of the amino group and the thiazole (B1198619) nitrogen, is typically observed significantly downfield, often in the range of 168-170 ppm. rsc.orgspectrabase.com The carbons of the benzene ring appear between approximately 110 and 150 ppm. nih.govlibretexts.org The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro substituents. Carbons directly attached to chlorine atoms will experience a downfield shift.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| C=N (C2) | 165 - 175 |

| Aromatic C-Cl (C4, C5) | 125 - 140 |

| Aromatic C (C6, C7) | 115 - 130 |

Data extrapolated from related benzazole structures. rsc.orgspectrabase.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key structural features. The N-H stretching vibrations of the primary amino group are typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring usually appears around 1530-1650 cm⁻¹. researchgate.net Aromatic C-C stretching frequencies are found in the 1400-1600 cm⁻¹ region, while the C-S stretching vibration is weaker and appears at lower wavenumbers, often around 1235 cm⁻¹. researchgate.net The presence of C-Cl bonds would be indicated by strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for 2-Aminobenzothiazole Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Imine (C=N) | Stretch | 1530 - 1650 |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |

Data compiled from studies on related aminobenzothiazole structures. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com For this compound (C₇H₄Cl₂N₂S), the expected exact mass can be calculated and compared to the experimental value, often obtained using electrospray ionization (ESI). The difference between the calculated and found masses should be within a few parts per million (ppm) to confirm the elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule, providing additional structural verification. nih.govunito.it

Interactive Table: HRMS Data for a Related 2-Aminobenzothiazole Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z | Purity |

|---|

Data from a study on a derivative of 2-amino-4-chlorobenzothiazole. nih.govbiorxiv.org

Elemental Analysis (CHN) for Purity Assessment

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is a fundamental method for assessing the purity of a sample by comparing the experimentally determined percentages with the theoretically calculated values based on the molecular formula. researchgate.netuobaghdad.edu.iq For a pure sample of this compound (C₇H₄Cl₂N₂S), the experimental values should closely match the theoretical percentages. Significant deviation can indicate the presence of impurities or residual solvent.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 38.38% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.84% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.38% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.79% |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.64% |

| Total | | | | 219.089 | 100.00% |

Chromatographic Methods for Purification and Purity Determination

Chromatographic techniques are essential for both the purification of the final product and the determination of its purity. nih.gov

Flash Column Chromatography: This is a common method for purifying synthetic compounds on a preparative scale. biorxiv.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes. nih.gov This process separates the desired compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. pensoft.netnih.govresearchgate.net A reverse-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with a small percentage of acid) and an organic solvent (like acetonitrile (B52724) or methanol), is typically employed. researchgate.netd-nb.info The compound is detected by a UV detector at a wavelength where it strongly absorbs. A pure sample will ideally show a single, sharp peak on the chromatogram. The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks. chemimpex.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of this compound and its derivatives. It is frequently employed to determine the purity of synthesized compounds and to quantify their presence in various matrices with a high degree of accuracy and precision. jyoungpharm.org The versatility of HPLC allows for the development of specific methods tailored to the unique physicochemical properties of these heterocyclic compounds.

Detailed Research Findings

Research into aminothiazoles and related benzothiazole (B30560) compounds demonstrates the utility of HPLC in their characterization. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of these compounds. d-nb.info In this technique, a non-polar stationary phase is paired with a polar mobile phase, allowing for the effective separation of analytes based on their hydrophobicity.

For instance, a validated HPLC-UV method was developed for the quantification of a novel aminothiazole derivative, showcasing a typical analytical approach for this class of molecules. d-nb.info The separation was achieved using an isocratic elution on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier. d-nb.info The analyte was detected using a UV detector at a wavelength where the compound exhibits maximum absorbance. d-nb.info

In another study focusing on 2-substituted benzothiazoles, a liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) method was developed. nih.govresearchgate.net This highlights the power of coupling HPLC with mass spectrometry for enhanced selectivity and sensitivity. This research utilized different mobile phase compositions to separate a range of benzothiazole derivatives; a methanol (B129727) gradient acidified with formic acid was used for positive ion mode detection, while the addition of ammonium (B1175870) acetate was used for negative ion mode detection of other analogues. nih.govresearchgate.net

The following tables summarize typical conditions and validation parameters from a validated HPLC method for a representative aminothiazole derivative, which are applicable for the analysis of this compound.

Table 1: Example of HPLC-UV Operating Conditions for Aminothiazole Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Waters Alliance HPLC with UV Detector | d-nb.info |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | d-nb.info |

| Mobile Phase | 55% 0.1% v/v Orthophosphoric Acid in Water | d-nb.info |

| 45% Acetonitrile | d-nb.info | |

| Elution Mode | Isocratic | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | UV at 272 nm | d-nb.info |

| Column Temp. | 40 °C | d-nb.info |

This method demonstrates the precise control of chromatographic variables to achieve reliable separation. The choice of a C18 column is standard for RP-HPLC, and the mobile phase composition is fine-tuned to control the retention and elution of the target analyte.

Table 2: Summary of Method Validation Data for an Aminothiazole Derivative

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 2.06–20.60 µg/mL | d-nb.info |

| Correlation Coefficient (R²) | 1.0000 | d-nb.info |

| Intra-day Accuracy (% Recovery) | 98.66–104.40% | d-nb.info |

| Inter-day Accuracy (% Difference) | -9.84% to 0.80% | d-nb.info |

| Intra-day Precision (% CV) | 3.55–10.16% | d-nb.info |

| Inter-day Precision (% CV) | 6.10–13.21% | d-nb.info |

The validation data presented in Table 2 confirm the reliability of the HPLC method for quantitative analysis. d-nb.info A high correlation coefficient (R²) indicates excellent linearity across the tested concentration range. d-nb.info The accuracy, expressed as percent recovery and percent difference, and precision, expressed as the coefficient of variation (%CV), fall within acceptable limits for bioanalytical methods, underscoring the method's suitability for the precise quantification of aminothiazole derivatives. d-nb.info

Mechanistic and Pharmacological Investigations of 2 Amino 4,5 Dichlorobenzothiazole and Its Analogues

Molecular Mechanisms of Action and Biological Target Identification

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.govresearchgate.net The dichlorination at the 4 and 5 positions of the benzothiazole (B30560) ring, as seen in 2-Amino-4,5-dichlorobenzothiazole, is suggested to enhance its electrophilicity and bioactivity compared to non-halogenated versions. Investigations into this class of compounds have revealed complex molecular mechanisms, primarily centered around enzyme inhibition and receptor modulation, which contribute to their significant biological effects, particularly in the realm of oncology.

Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of a diverse range of enzymes crucial for cancer cell proliferation and survival. nih.govresearchgate.net The primary targets include several families of kinases, enzymes involved in DNA replication, and metabolic enzymes.

Notably, these compounds act as inhibitors of both tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net Among the most significant targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key regulators of cell growth and angiogenesis. nih.gov Certain analogues potently block EGFR activity with IC₅₀ values in the nanomolar range (0.173-1.08 μM). nih.gov Computational analysis suggests that the 2-amino group and the benzothiazole ring are critical for binding within the hydrophobic pocket of the EGFR kinase domain, forming hydrogen bonds with key residues like Met793 and Asp855. nih.gov Similarly, derivatives designed as hybrids with thiazolidinedione have shown potent inhibition of VEGFR-2, with IC₅₀ values as low as 0.15 and 0.19 μM, comparable to the clinical drug sorafenib. nih.gov

Other kinases targeted by this class of compounds include Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Aurora kinases. nih.govnih.govmdpi.com A derivative containing a 1,3,4-oxadiazole (B1194373) moiety showed appreciable inhibition of FAK, while another was characterized as a highly potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM. nih.gov Furthermore, analogues have demonstrated inhibitory activity against Aurora kinases, which are essential for cell division. mdpi.com

Beyond kinases, these compounds have shown inhibitory effects against other critical enzymes. Certain 5-substituted 2-aminobenzothiazole derivatives are potent inhibitors of bacterial DNA gyrase B, an ATP-binding site, with IC₅₀ values below 10 nM. nih.gov Additionally, various 2-aminothiazole (B372263) derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting inhibition constants (Ki) in the low micromolar to nanomolar range. nih.gov

Enzyme Inhibition by 2-Aminobenzothiazole Analogues

| Compound/Derivative Series | Enzyme Target | Inhibition Value (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 2-aminobenzothiazole derivatives | EGFR | 0.173–1.08 μM (IC₅₀) | nih.gov |

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | VEGFR-2 | 0.15 μM (IC₅₀) | nih.gov |

| 2-aminobenzothiazole-CT hybrid (Compound 21) | VEGFR-2 | 0.19 μM (IC₅₀) | nih.gov |

| 2-aminobenzothiazole derivative (Compound 54) | PI3Kα | 1.03 nM (IC₅₀) | nih.gov |

| 5-substituted 2-aminobenzothiazole (Inhibitor A) | DNA gyrase (E. coli) | < 10 nM (IC₅₀) | nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM (Ki) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM (Ki) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM (Ki) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM (Ki) | nih.gov |

The anticancer activity of 2-aminobenzothiazole analogues is not limited to direct enzyme inhibition; it also involves intricate interactions with cellular signaling pathways mediated by receptor binding. A key player in this mechanism is the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov

Studies on the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) have demonstrated that a functional AhR signaling pathway is a necessary prerequisite for its cytotoxicity in sensitive MCF-7 breast cancer cells. nih.gov Upon treatment with 5F 203, the AhR pathway is activated, leading to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov This activation is critical, as AhR-deficient cells show considerable attenuation of the compound's effects, including DNA adduct formation and cell cycle arrest. nih.gov The parent compound's growth-inhibitory properties are similarly abrogated when co-treated with an AhR antagonist, further cementing the role of AhR activation in mediating the sensitivity of cancer cells to benzothiazoles. nih.gov

In addition to the AhR pathway, 5F 203 has been shown to modulate the NF-κB signaling cascade in drug-sensitive MCF-7 cells. This drug candidate increases protein-DNA complex formation on the NF-κB-responsive element and enhances NF-κB-dependent transcriptional activity. researchgate.net This effect is absent in resistant cell lines and AhR-deficient cells, suggesting a potential crosstalk between the AhR and NF-κB pathways that contributes to the compound's anticancer activity. researchgate.net

Comprehensive Assessment of Pharmacological Activities

The 2-aminobenzothiazole scaffold and its derivatives have been the subject of extensive research, revealing potent and often selective anticancer properties. nih.govnih.govmdpi.com These compounds have demonstrated significant growth-inhibitory effects against a broad spectrum of human cancer cell lines, including those from breast, colon, ovarian, renal, and lung cancers. nih.gov The unique profiles of growth inhibition suggest a mode of action distinct from many clinically active chemotherapeutic agents. nih.gov The substitution pattern on the benzothiazole and the 2-amino-phenyl rings plays a critical role in determining the potency and selectivity of these compounds. For instance, substitutions with a halogen atom or a methyl group adjacent to the amino group in the 2-phenyl ring can enhance potency in sensitive breast cancer cell lines from the nanomolar to the picomolar range. nih.gov

The anticancer potential of 2-aminobenzothiazole analogues has been quantified through numerous in vitro cytotoxicity and antiproliferative assays against a wide panel of human cancer cell lines. These studies consistently demonstrate that specific structural modifications lead to compounds with high potency, often in the low micromolar to nanomolar range.

For example, certain derivatives have shown IC₅₀ values lower than 1 μM against leukemia cells (THP-1). The position of chloro-substitutions on a phenyl ring has been found to be critical, with the activity order being meta > 3,4-dichloro > 2,4-dichloro. nih.gov One such derivative with a meta-chloro substitution exhibited potent activity against HT29 colon cancer cells with an IC₅₀ value of 0.63 μM. nih.gov Other novel benzothiazole–piperazine (B1678402) compounds have also shown significant cytotoxicity, with IC₅₀ values for the most effective compounds ranging from 22.13 to 61.03 μM against lung (A549) and breast (MCF-7) cancer cells. nih.gov A thiourea (B124793) derivative proved lethal to the HS 578T breast cancer cell line with an IC₅₀ value of 0.8 µM. mdpi.com

In Vitro Cytotoxicity of 2-Aminobenzothiazole Analogues

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|---|

| Derivative of this compound | THP-1 | Leukemia | < 1 μM | |

| 2-aminothiazole derivative (Compound 28) | A549 | Lung | 8.64 μM | nih.gov |

| HeLa | Cervical | 6.05 μM | nih.gov | |

| HT29 | Colon | 0.63 μM | nih.gov | |

| Karpas299 | Lymphoma | 13.87 μM | nih.gov | |

| OMS5 | A549 | Lung | 22.13 μM | nih.gov |

| OMS14 | MCF-7 | Breast | 61.03 μM | nih.gov |

| Thiourea derivative (Compound 88) | HS 578T | Breast | 0.8 μM | mdpi.com |

| 2-aminobenzothiazole-TZD hybrid (Compound 20) | HepG2 | Liver | 9.99 μM | nih.gov |

| HCT-116 | Colon | 7.44 μM | nih.gov | |

| MCF-7 | Breast | 8.27 μM | nih.gov | |

| Pyrrolo[2,1-b] ukrbiochemjournal.orgbenzothiazole (Compound 9a) | NCI-H460 | Lung | 1.54 μmol L⁻¹ | mdpi.com |

| HepG2 | Liver | 1.89 μmol L⁻¹ | mdpi.com | |

| HCT-116 | Colon | 1.67 μmol L⁻¹ | mdpi.com |

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle progression in cancer cells. ukrbiochemjournal.orgnih.gov These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, although the intrinsic pathway appears to be a predominant mechanism. nih.govnih.gov

Induction of the intrinsic apoptotic pathway by these derivatives is characterized by several key molecular events. nih.gov Treatment with these compounds leads to the downregulation of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, while simultaneously upregulating pro-apoptotic members like Bax, Bad, and Bim. ukrbiochemjournal.orgnih.gov This shift in the balance of Bcl-2 family proteins compromises the integrity of the mitochondrial membrane, leading to the release of cytochrome c. nih.govnih.gov This, in turn, activates the caspase cascade, marked by the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). ukrbiochemjournal.orgnih.gov The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, such as PARP1, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. ukrbiochemjournal.orgnih.gov Some derivatives have been shown to cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org

In addition to inducing apoptosis, these compounds are potent modulators of the cell cycle. They can cause cancer cells to arrest at various checkpoints, preventing them from proceeding through division. nih.govnih.gov The specific phase of arrest can vary depending on the compound's structure and the cancer cell type. For instance, the fluorinated analogue 5F 203 causes sensitive MCF-7 cells to arrest in the G1 and S phases of the cell cycle. nih.gov Other derivatives have been reported to induce cell cycle arrest at the G2/M checkpoint. nih.govresearchgate.net This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins. For example, G2/M arrest can be associated with the downregulation of cyclin A and cyclin B1. mdpi.com Conversely, some compounds can induce cell cycle arrest in the G0/G1 phase by enhancing the expression of cyclin-dependent kinase inhibitors like p27/Kip1. nih.gov

Antimicrobial Spectrum Analysis

The antimicrobial capabilities of 2-aminobenzothiazole derivatives have been a significant area of research, with numerous studies exploring their efficacy against a wide range of pathogenic microorganisms. These investigations have revealed that structural modifications to the benzothiazole core can lead to compounds with potent and, in some cases, selective antimicrobial activity.

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives of 2-aminobenzothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often influenced by the nature and position of substituents on the benzothiazole ring system.

For instance, dichloropyrazole-based benzothiazole analogues have shown better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) compared to the standard drug novobiocin. nih.gov The presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole was found to enhance antibacterial activity. nih.gov Similarly, certain 2-arylbenzothiazole analogues exhibited excellent antibacterial activity against E. faecalis and good activity against K. pneumoniae. nih.gov

The introduction of a bromo group at the 5th position of an isatin (B1672199) ring linked to a benzothiazole core enhanced antibacterial activity, particularly against Gram-negative strains like E. coli and P. aeruginosa. nih.gov In another study, 5-methylphenanthridium benzothiazole analogues showed maximum inhibition against several Gram-positive bacteria, including B. subtilis, B. pumilus, S. aureus, and S. pyogenes, with activity superior to ciprofloxacin. nih.gov

Furthermore, some benzothiazole derivatives have been found to be more active than the standard drug ampicillin (B1664943) against S. cerevisiae. nih.gov The substitution of 2,4,6-trimethyl and 2,3,5,6-tetramethyl moieties on the phenyl ring of 2-mercaptobenzothiazole (B37678) derivatives also improved their antibacterial action. nih.gov

Research into 2-aminobenzothiazole derivatives has also identified compounds with bactericidal activity against Mycobacterium tuberculosis. nih.gov While some of these molecules showed modest activity against the wild-type strain, others demonstrated reasonable activity against a LepB-underexpressing strain. nih.gov Interestingly, the antitubercular activity did not always correlate with cytotoxicity against human cell lines, suggesting a potential for selective toxicity. nih.gov

Below is a table summarizing the antibacterial activity of selected 2-aminobenzothiazole analogues:

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/ZOI) | Reference |

|---|---|---|---|

| Dichloropyrazole-based benzothiazole analogues | Gram-positive and Gram-negative strains | MIC = 0.0156–0.25 µg/mL (Gram+) MIC = 1–4 µg/ml (Gram-) | nih.gov |

| 2-Arylbenzothiazole analogues (25a, 25b, 25c) | E. faecalis, K. pneumoniae | MIC = ~1 µM (E. faecalis) MIC = 1.04-2.03 µM (K. pneumoniae) | nih.gov |

| Isatin-benzothiazole derivative (41c) | E. coli, P. aeruginosa, B. cereus, S. aureus | MIC = 3.1 µg/ml (E. coli) MIC = 6.2 µg/ml (P. aeruginosa) MIC = 12.5 µg/ml (B. cereus, S. aureus) | nih.gov |

| 5-Methylphenanthridium benzothiazoles (98a, 98b) | B. subtilis, B. pumilus, S. aureus, S. pyogenes | MIC = 1–4 μg/ml | nih.gov |

| 2-Mercaptobenzothiazole derivatives (124, 125) | B. subtilis, S. aureus | ZOI = 9–11 mm | nih.gov |

| 2-Aminobenzothiazole derivatives | Mycobacterium tuberculosis | Bactericidal activity observed | nih.gov |

Antifungal Activity

The 2-aminobenzothiazole scaffold has also been a fruitful starting point for the development of antifungal agents. A variety of derivatives have been synthesized and tested against a range of fungal pathogens, demonstrating the potential of this chemical class in combating fungal infections.

For example, new derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and evaluated for their antifungal activity against Candida glabrata and Aspergillus niger. uobaghdad.edu.iqresearchgate.net Some of these compounds showed good measurable activity when compared to the standard drug fluconazole (B54011). uobaghdad.edu.iqresearchgate.net The synthetic pathway for these derivatives involved several steps, including the formation of ester, hydrazide, 1,3,4-oxadiazole-2-thiol (B52307), and 1,2,4-triazole-3-thiol derivatives. uobaghdad.edu.iqresearchgate.net

In another study, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their anti-Candida albicans activity. nih.gov Four of the synthesized compounds exhibited moderate activity against five species of Candida albicans, including fluconazole-resistant strains. nih.gov One of these derivatives, after a demethylation process, showed anti-Candida albicans activity similar to that of fluconazole. nih.gov

The importance of the thiazole (B1198619) ring for antifungal effectiveness has been highlighted in other research as well. nih.gov For instance, some pyridine-thiazole hydrazide compounds have exhibited antifungal activity comparable to fluconazole and nystatin. nih.gov

The antifungal potential of benzothiazole derivatives is further supported by studies on 1,4-benzothiazine azole derivatives, which have shown anti-Candida activity. nih.gov The antifungal activity of these compounds is influenced by chemical characteristics such as ether substitution in the side chain. nih.gov

A summary of the antifungal activity of selected 2-aminobenzothiazole analogues is presented in the table below:

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Good measurable activity | uobaghdad.edu.iqresearchgate.net |

| 2-Amino-4,5-diarylthiazole derivatives (4a1, 4a8, 4b19, 4b23) | Candida albicans (including FLC-resistant strains) | Moderate activity | nih.gov |

| Demethylated 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | MIC80 = 9 μM | nih.gov |

| Pyridine-thiazole hydrazide compounds | Four fungal species including Candida albicans | Comparable to fluconazole and nystatin | nih.gov |

| 1,4-Benzothiazine azole derivatives | Candida spp. | Activity influenced by chemical structure | nih.gov |

Antiviral Properties

The benzothiazole scaffold has been identified as a promising framework for the development of antiviral agents, with research highlighting its potential against a variety of viruses. nih.gov The versatility of the benzothiazole ring allows for easy functionalization at different positions, making it an attractive target for synthetic modifications aimed at optimizing antiviral activity. nih.gov

For example, a compound known as 2-Amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one (Phx), which can be produced from the reaction of bovine hemoglobin with 2-amino-5-methylphenol, has demonstrated the ability to inhibit the proliferation of poliovirus in Vero cells. nih.gov This inhibition was observed at concentrations between 0.25 microg/ml and 2 microg/ml, with the maximum antiviral activity occurring at 1 microg/ml. nih.gov

Furthermore, some pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown potential antiviral effects against the herpes simplex virus type 1 (HSV-1), causing a 50–61% reduction in viral plaques. nih.gov Additionally, certain benzothiazolyl-arylhydrazones, specifically piperidinyl amidrazones, have been found to possess significant antiviral activity against HSV-1. nih.gov

In the context of anti-HIV research, a screening of a library of compounds identified diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative as potent anti-HIV agents. nih.gov One particular compound, 2-(p-chlorophenoxymethyl)benzothiazole, was found to be more active than other tested compounds, with an IC50 value of 0.34 µmol/l, indicating its potency in inhibiting the in vitro binding of thymidine (B127349) with the reverse transcriptase enzyme. nih.gov

Anti-inflammatory and Analgesic Effects

The 2-aminobenzothiazole scaffold has been a focal point in the search for new anti-inflammatory and analgesic agents. nih.govsphinxsai.comresearchgate.net Various derivatives have been synthesized and evaluated, with many exhibiting significant activity in preclinical models.

A series of novel 2-aminobenzothiazole derivatives were synthesized and tested for their anti-inflammatory activity using the λ-Carrageenan-induced mice paw edema method. sphinxsai.comresearchgate.net Several of these compounds showed significant anti-inflammatory effects. sphinxsai.comresearchgate.net Notably, compounds with a chloro substitution at the 5-position and methoxy substitutions at the 4- and 6-positions of the benzothiazole ring demonstrated better anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. sphinxsai.comresearchgate.net

In another study, new derivatives of benzothiazole containing benzenesulphonamide and carboxamide moieties were investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Two compounds, 17c and 17i, showed significant inhibition of carrageenan-induced rat paw edema. nih.gov These same compounds also displayed notable analgesic activity, with their efficacy being comparable to celecoxib. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of an additional hydroxyl or amino group was beneficial for analgesic activity. nih.gov

Furthermore, a series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activity. asianpubs.org All the synthesized compounds showed a significant decrease in the number of writhings in the acetic acid-induced writhing model in mice, indicating analgesic potential. asianpubs.org

The table below summarizes the anti-inflammatory and analgesic activities of selected 2-aminobenzothiazole analogues:

| Compound/Derivative | Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | Anti-inflammatory | Carrageenan-induced paw edema | Activity comparable to diclofenac sodium | sphinxsai.comresearchgate.net |

| 6-methoxy-1,3-benzothiazole-2-amine (Bt) | Anti-inflammatory | Carrageenan-induced paw edema | Activity comparable to diclofenac sodium | sphinxsai.comresearchgate.net |

| Benzothiazole-benzenesulphonamide-carboxamide derivatives (17c, 17i) | Anti-inflammatory & Analgesic | Carrageenan-induced paw edema & Acetic acid-induced writhing | Significant inhibition of edema; Analgesic activity comparable to celecoxib | nih.gov |

| 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Analgesic | Acetic acid-induced writhing | Significant decrease in number of writhings | asianpubs.org |

Anthelmintic Activity

The benzothiazole nucleus is recognized for its broad spectrum of biological activities, including anthelmintic properties. researchgate.net This has prompted investigations into 2-aminobenzothiazole derivatives as potential treatments for parasitic worm infections.

While specific studies focusing solely on the anthelmintic activity of this compound were not found in the provided search results, the general anthelmintic potential of the broader benzothiazole class is acknowledged. The structural versatility of benzothiazoles allows for modifications that can lead to the development of compounds with efficacy against various helminths.

Further research is needed to specifically explore the anthelmintic activity of this compound and its analogues to determine their potential in this therapeutic area.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new antitubercular agents. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this regard, with numerous studies demonstrating their potential to inhibit the growth of M. tuberculosis.

For instance, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their antitubercular potential. nih.gov Two compounds from this series, C3 and C4, were identified as potent agents with favorable safety profiles. nih.gov Further investigation revealed that these compounds likely exert their effect by inhibiting the NDH-2 enzyme in M. tuberculosis. nih.gov

In another study, 2-aminobenzothiazole derivatives were identified as having bactericidal activity against M. tuberculosis. nih.gov While some of these compounds showed modest activity, others were more potent, particularly against a strain with reduced expression of the LepB protein. nih.gov Importantly, the antitubercular activity did not always correlate with cytotoxicity, suggesting the possibility of developing selective agents. nih.gov

The antitubercular activity of benzothiazole derivatives is often linked to their lipophilicity, which allows them to penetrate the lipid-rich cell wall of M. tuberculosis. nih.gov However, excessive lipophilicity can sometimes be detrimental to activity. nih.gov

The table below summarizes the antitubercular activity of selected 2-aminobenzothiazole analogues:

| Compound/Derivative | Target | Activity | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole derivatives (C3, C4) | Mycobacterium tuberculosis NDH-2 | Potent antitubercular activity with favorable safety index | nih.gov |

| 2-Aminobenzothiazole derivatives | Mycobacterium tuberculosis | Bactericidal activity, with some compounds showing improved potency against LepB-underexpressing strain | nih.gov |

Antidiabetic Activity

The therapeutic potential of benzothiazole derivatives as antidiabetic agents has been a subject of significant research. Studies have explored the hypoglycemic effects of various analogues of 2-aminobenzothiazole, revealing promising candidates for the management of diabetes.

A novel series of benzothiazole derivatives, synthesized from 2-amino-5-chlorobenzothiazole, demonstrated considerable hypoglycemic activity in a streptozotocin-induced diabetic rat model. koreascience.or.kr When compared to the standard antidiabetic drug glibenclamide, all the synthesized compounds showed effectiveness. Notably, one of the derivatives, compound 3d , exhibited the most prominent activity. koreascience.or.kr

In a separate investigation, two series of 2-aminobenzothiazole derivatives linked to isothioureas and guanidines were evaluated for their potential in treating type 2 diabetes. mdpi.com In silico molecular docking studies suggested a high affinity of compounds methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in diabetes treatment. mdpi.com Subsequent in vivo studies in a type 2 diabetic rat model showed that oral administration of these compounds led to a reduction in blood glucose levels and an improvement in the lipid profile, with effects comparable to the standard drug pioglitazone. mdpi.com The benzothiazole nucleus is a common feature in several compounds with a wide range of biological activities, including antidiabetic properties. mdpi.com

The following table summarizes the key findings of the antidiabetic activity of selected 2-aminobenzothiazole analogues.

| Compound/Derivative | Model | Key Findings | Reference |

| Compound 3d (a 2-amino-5-chlorobenzothiazole derivative) | Streptozotocin-induced diabetic rats | Showed more prominent hypoglycemic activity than other synthesized derivatives. | koreascience.or.kr |

| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | Type 2 diabetic rat model | Reduced blood glucose levels and improved lipid profile. Showed high affinity for PPARγ. | mdpi.com |

| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | Type 2 diabetic rat model | Reduced blood glucose levels and improved lipid profile. Showed high affinity for PPARγ. | mdpi.com |

Anticonvulsant and Neuroprotective Activity

The structural motif of 2-aminobenzothiazole is present in compounds that have been investigated for their effects on the central nervous system, particularly for anticonvulsant and neuroprotective activities. The clinically available drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a notable example of a therapeutic agent based on the 2-aminobenzothiazole scaffold. koreascience.or.krmdpi.com

Research into derivatives of this scaffold has revealed potential anticonvulsant properties. koreascience.or.kr For instance, certain isatin-based derivatives have shown favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, suggesting their potential as lead compounds for anticonvulsant drugs. nih.gov Specifically, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model. nih.gov

Furthermore, studies on other related heterocyclic systems have provided insights into neuroprotective mechanisms. A 2-amino-1,3,4-thiadiazole (B1665364) derivative, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), has demonstrated neuroprotective effects in vitro. researchgate.net This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and showed a protective action in neuronal cultures exposed to neurotoxic conditions such as glutamate-induced excitotoxicity and serum deprivation. researchgate.net

The table below outlines the findings related to the anticonvulsant and neuroprotective activities of relevant compounds.

| Compound/Derivative | Model/Assay | Key Findings | Reference |

| Riluzole | Clinical use | Clinically available drug for amyotrophic lateral sclerosis with a 2-aminobenzothiazole core. | koreascience.or.krmdpi.com |

| Isatin-based derivatives (e.g., methoxylated derivatives) | Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) models in mice | Exhibited significant anti-seizure activity. | nih.gov |

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | In vitro neuronal cultures | Showed neuroprotective effects against glutamate-induced excitotoxicity and serum deprivation. | researchgate.net |

Antioxidant Potential

The antioxidant properties of 2-aminothiazole and its derivatives have been explored in various studies, highlighting their capacity to scavenge free radicals and mitigate oxidative stress. This activity is a key area of interest due to the role of oxidative damage in numerous pathological conditions.

A comprehensive review has noted that the 2-aminothiazole scaffold is a characteristic structure in the development of compounds with antioxidant activity. mdpi.com Specific investigations into derivatives have provided concrete evidence of this potential. For example, the synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole (89) has demonstrated significant antioxidant potential by scavenging free radicals. mdpi.com This compound was also shown to be an effective radioprotector against radiation-induced damage in the liver of mice, a protective effect attributed to its antioxidant properties. mdpi.com

In another study, a series of new 2-amino-5-methylthiazol derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety were synthesized and evaluated for their antioxidant activity. nih.gov Several of these compounds, particularly 6a, 6c, and 6e , which feature electron-donating substituents, exhibited significant radical scavenging potential in various assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging tests. nih.gov

The antioxidant capabilities of these derivatives are summarized in the table below.

| Compound/Derivative | Assay | Key Findings | Reference |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole (89) | Free radical scavenging assays | Demonstrated significant antioxidant potential and acted as a radioprotector against radiation-induced liver damage. | mdpi.com |

| Compounds 6a, 6c, 6e (2-amino-5-methylthiazol derivatives with 1,3,4-oxadiazole-2-thiol) | DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assays | Showed significant radical scavenging effects, attributed to the presence of electron-donating substituents. | nih.gov |

Anti-HIV Activity

The search for novel anti-HIV agents has led to the exploration of various heterocyclic compounds, including those based on the thiazole scaffold. While direct studies on this compound are limited in this context, research on related analogues has shown promising results.

A study focused on developing analogues of a stilbene-based anti-HIV agent led to the synthesis of 2-trifluoromethylthiazole-5-carboxamides. nih.gov This research was prompted by the discovery that the parent stilbene (B7821643) compound impacts HIV mRNA processing. nih.gov The investigation revealed that replacing the central double bond of the stilbene with an amide function and the quinoline (B57606) motif with a 2-aminobenzothiazole subunit resulted in compounds with potent anti-HIV activity. nih.gov

Specifically, several benzothiazole analogues, including 12jj (R′ = Cl) , 12pp (R = NO2) , and 12vv (R = CF3) , displayed strong anti-HIV activity. nih.gov Further optimization led to the synthesis of thiazole compounds 28 (GPS488) and 29 (GPS491) , which exhibited significant anti-HIV activity with EC50 values of 1.66 μM and 0.47 μM, respectively. nih.gov Importantly, these compounds remained active against a panel of HIV mutant strains resistant to existing antiretroviral drugs. nih.gov The mechanism of action for compound 29 was found to be similar to the parent stilbene, involving the suppression of HIV-1 structural protein Gag expression and alteration of HIV-1 RNA accumulation. nih.gov

The table below presents the anti-HIV activity of these thiazole and benzothiazole analogues.

| Compound/Derivative | Assay | Key Findings | Reference |

| 12jj, 12pp, 12vv (Benzothiazole analogues) | Anti-HIV activity screening | Displayed strong anti-HIV activity. | nih.gov |

| 28 (GPS488) | Anti-HIV activity against wild-type and mutant strains | EC50 = 1.66 μM; remained active against resistant strains. | nih.gov |

| 29 (GPS491) | Anti-HIV activity against wild-type and mutant strains; Mechanism of action studies | EC50 = 0.47 μM; remained active against resistant strains; suppressed Gag expression and altered HIV-1 RNA accumulation. | nih.gov |

Investigations into Other Biological Activities (e.g., Antimalarial, Antileishmanial)

Derivatives of 2-aminobenzothiazole have been investigated for a range of other biological activities, including potential treatments for parasitic diseases such as malaria and leishmaniasis.

In the realm of antimalarial research, a series of compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested for their in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov The study found that the most effective antiplasmodial activity was observed in compounds where the phenyl ring attached to the 2-amino position was substituted with hydrophobic, electron-withdrawing groups. nih.gov

For leishmaniasis, a neglected tropical disease, the development of new therapies is a critical need. Research into 2,4,5-trisubstituted benzamides revealed potent antileishmanial activity against Leishmania mexicana amastigotes. nih.gov Interestingly, while a 2-chloro-5-nitrophenyl group was not essential for this activity, the presence of chloro substituents at the 4 and 5 positions of a 3-pyridyl B ring in compound 58 resulted in good potency (EC50 = 0.5 μM). nih.gov This suggests that chloro substitution plays a role in enhancing antileishmanial efficacy. Furthermore, a 2-amino-thiophene derivative, SB-200 , was found to be effective in inhibiting the growth of various Leishmania species, with IC50 values in the low micromolar range. nih.gov

The following table summarizes the findings related to the antimalarial and antileishmanial activities of these compounds.

| Compound/Derivative | Target Organism | Key Findings | Reference |

| 2-amino-4-(2-pyridyl) thiazole derivatives with hydrophobic, electron-withdrawing groups | Plasmodium falciparum (NF54 strain) | Showed the best antiplasmodial activity. | nih.gov |

| Compound 58 (2,4,5-trisubstituted benzamide (B126) with a 4,5-dichloro substituted 3-pyridyl B ring) | Leishmania mexicana amastigotes | Exhibited good antileishmanial potency with an EC50 of 0.5 μM. | nih.gov |

| SB-200 (a 2-amino-thiophene derivative) | Leishmania braziliensis, Leishmania major, Leishmania infantum | Effective in inhibiting the growth of promastigotes with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. | nih.gov |

Structure Activity Relationship Sar and Design Optimization for 2 Amino 4,5 Dichlorobenzothiazole Derivatives

Influence of Benzothiazole (B30560) Ring Substitution on Biological Activity

The substitution pattern on the benzothiazole ring is a critical determinant of the biological activity of its derivatives. The presence, position, and nature of substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.

Role of Halogenation Patterns (e.g., Dichlorination at 4,5-positions) on Efficacy and Selectivity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. For benzothiazole derivatives, the introduction of halogen atoms can lead to improved efficacy and selectivity. While specific data on the 4,5-dichloro substitution pattern of 2-aminobenzothiazole (B30445) is limited, studies on related halogenated benzothiazoles provide valuable insights.

In a study on various halogen-substituted benzothiazoles, it was observed that the position and nature of the halogen substituent were crucial for their antiproliferative activity. While direct comparisons with the 4,5-dichloro pattern are not available, the study highlights the importance of the halogenation site in determining biological outcomes. For instance, certain chlorinated benzothiazoles have demonstrated significant anticancer activity, suggesting that the presence of chlorine is beneficial for this pharmacological effect. tcichemicals.com

Table 1: Illustrative Anticancer Activity of Substituted Benzothiazole Aniline (B41778) Derivatives

| Compound | Substitution on Benzothiazole Ring | Target Cell Line | IC50 (µM) |

| L1 | Unsubstituted | Liver Cancer | Selective Inhibition |

| Analogue A | 3'-methyl | Ovarian Cancer | Increased Activity |

| Analogue B | 3'-chloro | Colon Cancer | Increased Activity |

This table illustrates the impact of substitution on the anticancer activity of benzothiazole aniline derivatives, as specific data for 2-amino-4,5-dichlorobenzothiazole is not available. Data extrapolated from related studies. tcichemicals.com

Effects of Substituents at the 2-Amino Position on Pharmacological Profile

The 2-amino group of the benzothiazole scaffold is a key site for chemical modification, allowing for the introduction of a wide variety of substituents. mdpi.comnih.gov These modifications can profoundly influence the pharmacological profile of the resulting derivatives by altering their solubility, hydrogen bonding capacity, and steric interactions with the target binding site.

The introduction of different moieties at the 2-amino position can lead to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For example, the acylation of the 2-amino group or its incorporation into larger heterocyclic systems has been shown to be a successful strategy for developing potent bioactive molecules. mdpi.com

A study on 2-aminothiazole (B372263) derivatives demonstrated that the introduction of an amide linkage at the C2 position was a viable strategy for developing anti-Candida albicans agents. mdpi.comcore.ac.uknih.govnih.gov The nature of the substituent attached to the amide nitrogen was found to be critical for activity. This suggests that for this compound, modifications at the 2-amino position with various acyl or aryl groups could be a promising avenue for modulating its biological activity.

Table 2: Illustrative Antifungal Activity of 2-Amino-4,5-diarylthiazole Derivatives

| Compound | Substitution at C2-amino position | Target Organism | MIC80 (µM) |

| 4a8 | Amide derivative | Candida albicans | Moderate |

| 5a8 (demethylated 4a8) | Hydroxylated amide derivative | Candida albicans | 9 |

This table demonstrates the effect of substitution at the 2-amino position on the antifungal activity of thiazole (B1198619) derivatives, as specific data for this compound is not available. Data from a study on 2-amino-4,5-diarylthiazole derivatives. mdpi.comcore.ac.uk

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. Conformational analysis of this compound derivatives can provide valuable insights into the spatial arrangement of key functional groups and how this arrangement correlates with biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective analogues.

For halogenated benzothiazole derivatives, QSAR studies have been employed to understand the influence of various physicochemical descriptors on their biological activity. researchgate.net Descriptors such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are often correlated with the observed activity.

A QSAR study on a series of benzothiazole derivatives with anti-inflammatory and analgesic activity revealed that descriptors related to electronic properties and lipophilicity were significant contributors to the biological response. nih.gov Another QSAR analysis of halogen-substituted benzothiazoles with antiproliferative activity indicated that the spatial arrangement of atoms and their polarizability were important for activity. mdpi.com These findings suggest that a QSAR model for this compound derivatives would likely involve a combination of electronic, hydrophobic, and steric descriptors to predict their biological activity accurately.

Table 3: Illustrative Descriptors in QSAR Models for Benzothiazole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Modulates binding interactions |

| Hydrophobic | LogP | Affects membrane permeability |

| Steric | Molar Refractivity (MR) | Influences fit within the binding site |

| Topological | Wiener Index | Describes molecular branching |

This table provides examples of descriptors commonly used in QSAR studies of benzothiazole derivatives and their potential influence on biological activity.

Rational Drug Design Principles for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Rational drug design aims to develop new medications based on a thorough understanding of the biological target and the principles of molecular recognition. For this compound derivatives, several strategies can be employed to enhance their potency, improve their selectivity for the desired target, and minimize off-target effects. nih.govnih.gov

One key principle is structure-based drug design, which utilizes the three-dimensional structure of the target protein to design molecules that fit snugly into the binding site. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between a lead compound and its target, medicinal chemists can make targeted modifications to improve binding affinity and selectivity.

Another important aspect is the optimization of pharmacokinetic properties. This involves modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing polar groups can enhance solubility, while modifying metabolically labile sites can increase the compound's half-life.

To reduce off-target effects, selectivity profiling against a panel of related and unrelated targets is essential. If a compound shows activity against unintended targets, structural modifications can be made to disfavor these interactions while maintaining or improving affinity for the desired target. For example, altering the substitution pattern on the benzothiazole ring or at the 2-amino position can significantly impact the selectivity profile of the derivatives. nih.gov

Computational Chemistry and Molecular Modeling for 2 Amino 4,5 Dichlorobenzothiazole Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand how ligands like 2-aminobenzothiazole (B30445) derivatives interact with biological targets, typically proteins or enzymes. ijprajournal.com This technique is crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Molecular docking simulations predict how a ligand, such as a derivative of 2-aminobenzothiazole, fits into the binding site of a target protein. The primary outputs of these simulations are the binding pose and a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.gov

For instance, in studies involving 2-aminothiazole (B372263) derivatives targeting aurora kinase, docking scores have been used to identify compounds with excellent potential binding interactions. nih.gov These scores are calculated based on the intermolecular forces between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov A study on benzothiazole (B30560) derivatives as potential inhibitors for SARS-CoV-2 main protease (Mpro) and human angiotensin-converting enzyme 2 (ACE2) receptor utilized docking to determine binding affinities, represented by negative binding energy (ΔG) values. nih.gov

Table 1: Example Docking Scores of Related Benzothiazole Compounds Against Various Targets

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 2-Aminothiazole Derivative | Aurora Kinase (1MQ4) | -9.67 | Hydrogen bonds, hydrophobic interactions |

| Benzothiazole Derivative | SARS-CoV-2 Mpro (6LU7) | -7.5 | Hydrogen bonds, ionic interactions |

| Benzothiazole Derivative | Human ACE2 (6M18) | -8.1 | Hydrogen bonds |

Note: The data in this table is illustrative and derived from studies on related aminothiazole and benzothiazole derivatives, not specifically 2-Amino-4,5-dichlorobenzothiazole.

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. nih.gov By analyzing the docked pose, researchers can visualize specific interactions, such as hydrogen bonds between the amino group of the benzothiazole core and polar residues, or hydrophobic interactions involving the chlorinated benzene (B151609) ring.

For example, studies on 2-aminothiazole inhibitors of Cyclin-Dependent Kinase 5 (CDK5) revealed that hydrogen bonds with the residue Cys83 were favorable for inhibitor binding. nih.gov Van der Waals interactions, particularly with Ile10, played a crucial role in distinguishing the bioactivity of different inhibitors. nih.gov Similarly, docking of a benzothiazole derivative into the allosteric site of p38α MAPK showed a covalent bond formation with Cys162, a critical interaction for its inhibitory activity. nih.gov Understanding these specific contacts is vital for structure-based drug design, allowing for modifications to the ligand to enhance its affinity and selectivity for the target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose and the conformational flexibility of the system over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov

Further analyses, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov These simulations provide crucial insights into the dynamic nature of the interaction, confirming the stability of key hydrogen bonds and hydrophobic contacts predicted by docking and revealing the role of solvent molecules in mediating the interaction. nih.govbiorxiv.org This detailed understanding of binding stability is essential for validating docking results and ensuring the rational design of potent inhibitors. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. These methods provide a detailed understanding of the electron distribution, molecular orbitals, and reactivity, which are fundamental to its biological activity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), while the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-aminobenzothiazole derivatives, the distribution of these orbitals across the molecule can indicate which regions are most likely to participate in charge-transfer interactions with a biological target. researchgate.net